molecular formula C20H15BrN2O2S2 B3736957 (5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3736957
M. Wt: 459.4 g/mol
InChI Key: YMLGETOSEXNIOX-WOJGMQOQSA-N
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Description

(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a bromophenoxy group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the bromophenoxy group through nucleophilic substitution reactions. The final step involves the formation of the thiazolidinone ring via cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: The compound’s derivatives are investigated for their use in developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazolidinone ring can modulate enzyme activity. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({1-[2-(4-Chlorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the bromophenoxy group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets and improved efficacy in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5E)-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S2/c21-14-5-7-15(8-6-14)25-10-9-23-12-13(16-3-1-2-4-17(16)23)11-18-19(24)22-20(26)27-18/h1-8,11-12H,9-10H2,(H,22,24,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLGETOSEXNIOX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)/C=C/4\C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-({1-[2-(4-Bromophenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

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